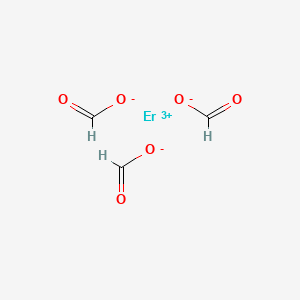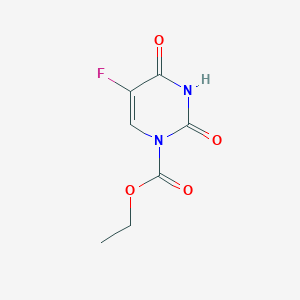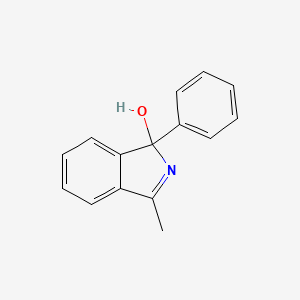
1H-Isoindol-1-ol, 3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-1-ol, 3-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with methylating agents under acidic conditions . Another method includes the aminomethylation reaction using formaldehyde and N-arylpiperazines at the boiling point of tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Isoindol-1-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . The compound’s structure allows it to bind to multiple receptors, influencing various biological processes.
Comparación Con Compuestos Similares
3-Phenyl-1H-indole: Known for its antimycobacterial activity.
1-Methyl-1H-indol-3-yl (phenyl)methanone: Used in early discovery research.
N-Substituted 1H-Isoindole-1,3(2H)-dione: Exhibits cyclooxygenase inhibitory activity.
Uniqueness: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and the presence of both nitrogen and oxygen atoms make it a versatile compound in various applications.
Propiedades
Número CAS |
18120-25-7 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-methyl-1-phenylisoindol-1-ol |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17,16-11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Clave InChI |
MTCHNXUQZGMLCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C2=CC=CC=C12)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


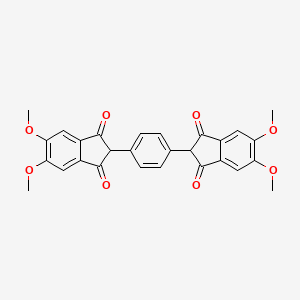

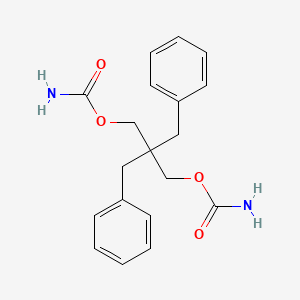
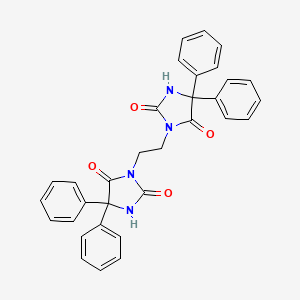

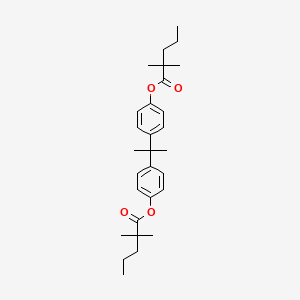
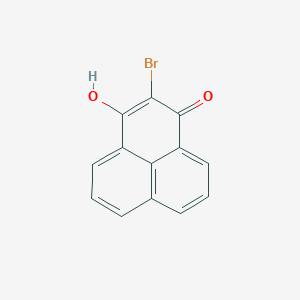
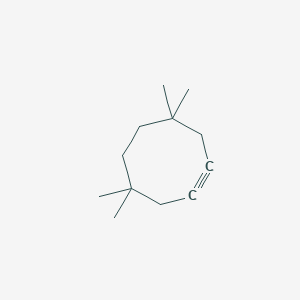
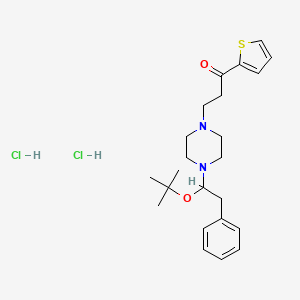
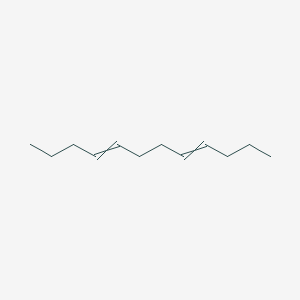
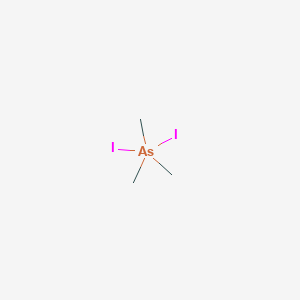
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
